molecular formula C5H3BrO2 B1334072 4-Bromo-2-furaldehyde CAS No. 21921-76-6

4-Bromo-2-furaldehyde

Cat. No.: B1334072
CAS No.: 21921-76-6
M. Wt: 174.98 g/mol
InChI Key: MRGBBKQOSUHKPF-UHFFFAOYSA-N
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Description

4-Bromo-2-furaldehyde: is an organic compound with the molecular formula C5H3BrO2 . It is a halogenated derivative of furaldehyde, characterized by the presence of a bromine atom at the fourth position of the furan ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Furaldehyde: One common method for preparing 4-Bromo-2-furaldehyde involves the bromination of furaldehyde. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid.

    Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromo-2-furoic acid

    Reduction: 4-Bromo-2-furylmethanol

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-furaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Condensation Reactions : It can react with amines to form Schiff bases, which are valuable in medicinal chemistry for their biological activities .
  • Cross-Coupling Reactions : The compound can be involved in palladium-catalyzed cross-coupling reactions, leading to the formation of more complex molecular architectures .

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry due to its biological properties. Some notable applications include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study indicated that it effectively inhibited the growth of certain Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : It has been investigated for its potential use as an antiviral agent, particularly against hepatitis B virus, highlighting its relevance in treating viral infections .

Material Science

In material science, this compound is utilized for developing novel materials with specific properties:

  • Polymer Synthesis : The compound can be used as a monomer in the production of polymers and resins, contributing to materials with enhanced thermal and mechanical properties .
  • Coatings and Adhesives : Its derivatives are applied in formulating coatings and adhesives due to their chemical stability and adhesion properties .

Case Study 1: Antimicrobial Efficacy

A research study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested at different concentrations, revealing a dose-dependent inhibition of bacterial growth. The results are summarized in Table 1.

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.020

This study emphasizes the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Schiff Bases

In another study, researchers synthesized several Schiff bases from this compound and evaluated their biological activities. The synthesis involved reacting the aldehyde with different amines under controlled conditions. The resulting Schiff bases exhibited varying degrees of antibacterial activity, making them candidates for further pharmacological studies .

Mechanism of Action

The mechanism of action of 4-Bromo-2-furaldehyde involves its reactivity as an aldehyde and a halogenated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties enable this compound to interact with various molecular targets and pathways, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

  • 4-Bromo-2-furoic acid
  • 5-Bromo-2-furaldehyde
  • 3-Bromo-2-formylfuran

Uniqueness: 4-Bromo-2-furaldehyde is unique due to its specific substitution pattern on the furan ring. The presence of the bromine atom at the fourth position and the aldehyde group at the second position confer distinct reactivity and properties compared to other brominated furan derivatives .

Biological Activity

4-Bromo-2-furaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, a derivative of furaldehyde, features a bromine atom at the 4-position relative to the aldehyde group on the furan ring. This substitution can significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves the interaction with microbial cell membranes or specific enzymatic pathways, leading to cell death or growth inhibition.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to alter gene expression profiles in cancer cells is an area of ongoing research.

Anti-inflammatory Activity

There is also evidence supporting the anti-inflammatory effects of this compound. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The specific pathways involved in this activity are still being elucidated.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to modifications that alter protein functions or nucleic acid integrity, impacting various biological processes.

Case Studies and Experimental Data

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound showed a significant reduction in bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, indicating effective antibacterial properties.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Candida albicans64
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis indicated a higher percentage of cells in the late apoptotic stage after treatment.
  • Anti-inflammatory Assessment : In a model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-furaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is commonly synthesized via bromination of 2-furaldehyde derivatives. A documented procedure involves palladium-catalyzed arylation using phenylboronic acid in a microflow reactor, achieving 73% yield under optimized conditions (hexane/EtOAc solvent gradient, 1.1 eq. boronic acid) . Alternative routes may involve direct bromination of furfural precursors, but yields depend on temperature control and stoichiometric ratios of brominating agents.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the aldehyde proton (~9.6 ppm) and bromine-induced deshielding effects on adjacent carbons .
  • HPLC/GC-MS : Validate purity (>95%) using reverse-phase chromatography or gas chromatography coupled with mass spectrometry .
  • Melting Point : Compare observed mp (if crystalline) with literature data (not explicitly reported in evidence; requires empirical testing) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which may hydrolyze the furan ring. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura vs. Ullmann couplings) may arise from ligand choice or solvent polarity. Systematically test parameters:

  • Ligand Screening : Compare Pd(PPh3_3)4_4 vs. XPhos in DMF/toluene mixtures.
  • Kinetic Studies : Use in situ IR or LC-MS to monitor intermediate formation and side reactions .
  • Reference Control Experiments : Replicate literature protocols (e.g., microflow reactor conditions ) to isolate variables causing yield variations.

Q. What computational methods are suitable for predicting the electrophilic substitution patterns of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution to predict regioselectivity. Focus on:

  • Fukui Indices : Identify nucleophilic sites on the furan ring for further functionalization.
  • Transition State Modeling : Simulate bromine-directed electrophilic attacks (e.g., nitration, sulfonation) .

Q. How can researchers troubleshoot low yields in nucleophilic additions to this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity but may promote side reactions; test dichloromethane or THF.
  • Protecting Groups : Temporarily protect the aldehyde with acetals or imines to direct nucleophilic attack to the bromine-adjacent position .
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl2_2) to activate the aldehyde for Grignard or organozinc additions .

Q. What strategies validate the reproducibility of synthetic data for this compound derivatives across laboratories?

  • Methodological Answer :

  • Round-Robin Testing : Collaborate with independent labs to replicate key reactions (e.g., arylations ).
  • Open Data Practices : Share raw NMR/LC-MS files via repositories like Zenodo for peer validation .
  • Standard Reference Materials : Cross-check melting points and spectral data against NIST-certified standards .

Properties

IUPAC Name

4-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBBKQOSUHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373692
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-76-6
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-furaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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